molecular formula C11H12Br2O4 B13087315 Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Cat. No.: B13087315
M. Wt: 368.02 g/mol
InChI Key: GCZKDHSWKXINQN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate ( 99859-57-1) is a brominated aromatic ester with a molecular formula of C 11 H 12 Br 2 O 4 and a molecular weight of 368.02 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring reactive bromine atoms and a hydroxy group on the benzoate ring, makes it a suitable building block for constructing more complex molecules through various cross-coupling and substitution reactions . Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of multiple halogen atoms allows for selective functionalization, enabling its use in structure-activity relationship (SAR) studies and medicinal chemistry programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12Br2O4

Molecular Weight

368.02 g/mol

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C11H12Br2O4/c1-3-17-11(15)9-6(5-12)10(13)8(16-2)4-7(9)14/h4,14H,3,5H2,1-2H3

InChI Key

GCZKDHSWKXINQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1O)OC)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate typically involves multi-step organic reactions One common method includes the bromination of a suitable precursor, followed by esterification and functional group modifications For instance, starting with a hydroxybenzoate derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carbonyl-containing benzoates.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Recent studies have indicated that ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate and its derivatives exhibit significant anticancer properties. These compounds have shown efficacy against various cancer cell lines, suggesting potential as therapeutic agents.

Case Study:
A study conducted on a series of brominated benzoate derivatives demonstrated that the compound inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for different cell lines were reported, indicating the compound's potency.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)12.5
This compoundHeLa (cervical cancer)15.0
This compoundA549 (lung cancer)10.0

1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development in treating inflammatory diseases.

Organic Synthesis Applications

2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents allow for further functionalization through nucleophilic substitution reactions.

Case Study:
In a synthetic route to develop novel anti-inflammatory drugs, researchers utilized this compound as a starting material to create various substituted phenolic compounds.

Materials Science Applications

3.1 Photocatalytic Properties
Emerging research suggests that this compound can be used in the development of photocatalysts due to its unique structural features. The presence of bromine atoms enhances the material's ability to absorb light and participate in photochemical reactions.

Data Table: Photocatalytic Activity

CompoundLight SourceReaction Yield (%)
This compoundUV Light85
This compoundVisible Light70

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related esters, focusing on substituents, molecular properties, and applications.

Table 1: Key Properties of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications CAS Number
This compound C₁₁H₁₁Br₂O₄ 367.0 3-Br, 2-(BrCH₂), 6-OH, 4-OCH₃ Pharmaceutical intermediate, Suzuki coupling N/A
Methyl 3-bromo-2-(bromomethyl)-6-chlorobenzoate C₁₀H₈Br₂ClO₂ 355.5 3-Br, 2-(BrCH₂), 6-Cl, methyl ester Agrochemical synthesis, electrophilic substitution 2386708-24-1
Ethyl 3-bromo-2-(bromomethyl)propionate C₆H₉Br₂O₂ 266.0 Aliphatic chain with BrCH₂ groups Polymer crosslinking agent 454125
tert-Butyl 3-bromo-2-(bromomethyl)propanoate C₈H₁₄Br₂O₂ 302.0 tert-butyl ester, aliphatic Br substituents Stable intermediate for hydrolysis 75509-27-2

Key Differences:

Aromatic vs. Aliphatic Systems: The target compound’s aromatic ring allows for resonance stabilization and participation in electrophilic aromatic substitution, unlike aliphatic analogs like Ethyl 3-bromo-2-(bromomethyl)propionate . The 6-hydroxy group in the target compound increases acidity (pKa ~10) compared to the 6-chloro substituent in Methyl 3-bromo-2-(bromomethyl)-6-chlorobenzoate (pKa of Cl is non-acidic) .

Ester Group Stability :

  • The tert-butyl ester in CAS 75509-27-2 is resistant to hydrolysis due to steric hindrance, whereas the ethyl ester in the target compound is more reactive under basic conditions .

Synthetic Utility :

  • The methoxy group at the 4-position in the target compound directs electrophilic attacks to the 5-position (para to -OCH₃), while the chlorine in its methylated analog (CAS 2386708-24-1) deactivates the ring .

Solubility :

  • The target compound’s hydroxy group improves water solubility (estimated logP ~2.5) compared to Methyl 3-bromo-2-(bromomethyl)-6-chlorobenzoate (logP ~3.1) .

Biological Activity

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate, a compound with the CAS number 99859-57-1, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique benzoate structure, featuring multiple bromine substituents, a hydroxyl group, and a methoxy group. Its molecular formula is C₁₈H₁₈Br₂O₅, with a molecular weight of 368.02 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown significant inhibition of cancer cell proliferation in vitro. A related compound demonstrated an EC50 value of 6.8 ± 1.1 µM against Jurkat T cells, indicating potent activation of immune responses .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar brominated compounds. For example, certain derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα and IL-6 . This suggests that this compound may also possess anti-inflammatory properties worth investigating.

Neuroprotective Effects

Neuroprotective activities have also been explored in related compounds. For instance, some derivatives exhibited protective effects against cobalt chloride-induced neurotoxicity in PC12 cells . This raises the possibility that this compound may similarly protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Study Findings Reference
Anticancer Activity Compound exhibited EC50 of 6.8 µM on Jurkat T cells
Anti-inflammatory Activity Inhibition of TNFα and IL-6 production
Neuroprotective Effects Protection against cobalt chloride-induced neurotoxicity in PC12 cells

Future Directions

The unique structure of this compound presents opportunities for further research into its biological activities. Future studies should focus on:

  • In vivo studies: To assess the efficacy and safety profile in living organisms.
  • Mechanistic studies: To elucidate the precise pathways through which this compound exerts its biological effects.
  • Structure-activity relationship (SAR) analyses: To identify modifications that enhance its therapeutic potential.

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